molecular formula C9H7NS B14658198 2H-4,7-Methanocyclohepta[d][1,3]thiazole CAS No. 42858-03-7

2H-4,7-Methanocyclohepta[d][1,3]thiazole

Cat. No.: B14658198
CAS No.: 42858-03-7
M. Wt: 161.23 g/mol
InChI Key: XBZLBJCJNRRPKK-UHFFFAOYSA-N
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Description

2H-4,7-Methanocyclohepta[d][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are found in various natural products and synthetic compounds, making them significant in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-4,7-Methanocyclohepta[d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, which leads to the formation of the thiazole ring . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-4,7-Methanocyclohepta[d][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

2H-4,7-Methanocyclohepta[d][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-4,7-Methanocyclohepta[d][1,3]thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s aromaticity and electronic properties allow it to participate in electron transfer reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure with similar sulfur and nitrogen atoms in the ring.

    Benzothiazole: Contains a fused benzene ring, offering different electronic properties.

    Thiazolidine: A saturated analog with different reactivity.

Uniqueness

2H-4,7-Methanocyclohepta[d][1,3]thiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other thiazole derivatives may not be suitable .

Properties

CAS No.

42858-03-7

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

5-thia-3-azatricyclo[6.2.1.02,6]undeca-1(10),2,6,8-tetraene

InChI

InChI=1S/C9H7NS/c1-2-7-3-6(1)4-8-9(7)10-5-11-8/h1-2,4H,3,5H2

InChI Key

XBZLBJCJNRRPKK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C1C3=NCSC3=C2

Origin of Product

United States

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